4-Ethynyl-1,3-dioxolan-2-one

Catalog No.
S15463199
CAS No.
M.F
C5H4O3
M. Wt
112.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-1,3-dioxolan-2-one

Product Name

4-Ethynyl-1,3-dioxolan-2-one

IUPAC Name

4-ethynyl-1,3-dioxolan-2-one

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

InChI

InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h1,4H,3H2

InChI Key

FOLJHXWWJYUOJV-UHFFFAOYSA-N

Canonical SMILES

C#CC1COC(=O)O1

4-Ethynyl-1,3-dioxolan-2-one is an organic compound characterized by a dioxolane ring containing an ethynyl group at the 4-position. Its molecular formula is C5_5H4_4O3_3, and it features a unique structure that contributes to its chemical reactivity and potential applications in various fields, including materials science and medicinal chemistry. The compound is a member of the dioxolane family, which are five-membered cyclic ethers with significant importance in organic synthesis due to their ability to undergo various chemical transformations.

  • Nucleophilic Substitution: The ethynyl group can act as a nucleophile, allowing for substitutions with various electrophiles.
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes, potentially forming larger cyclic structures.
  • Ring Opening Reactions: Under certain conditions, the dioxolane ring can be opened to yield linear products.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohol derivatives.

These reactions highlight the versatility of 4-Ethynyl-1,3-dioxolan-2-one as a building block in organic synthesis.

Research into the biological activity of 4-Ethynyl-1,3-dioxolan-2-one is limited but suggests potential for various pharmacological applications. Compounds with similar dioxolane structures have been associated with antimicrobial and anticancer activities. The unique structural features of 4-Ethynyl-1,3-dioxolan-2-one may enhance its interaction with biological targets, making it a candidate for further exploration in drug development.

Several synthetic routes have been developed for the preparation of 4-Ethynyl-1,3-dioxolan-2-one:

  • Reaction of Ethynyl Compounds with Dioxolanes: Ethynyl compounds can react with dioxolanes under acidic conditions to form 4-Ethynyl-1,3-dioxolan-2-one.
  • Cyclization from Precursor Compounds: Starting materials such as propargylic alcohols can undergo cyclization reactions in the presence of suitable catalysts (e.g., Lewis acids) to yield the target compound.
  • Gold(I)-Catalyzed Reactions: Recent studies have explored gold(I)-catalyzed rearrangements involving propargylic tert-butyl carbonates that can lead to the formation of dioxolanones including 4-Ethynyl-1,3-dioxolan-2-one .

These methods emphasize the compound's accessibility and versatility in synthetic chemistry.

4-Ethynyl-1,3-dioxolan-2-one has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in drug synthesis, it may contribute to the development of new therapeutic agents.
  • Materials Science: Its unique chemical properties make it suitable for creating polymers and other materials with specific functionalities.
  • Agrochemicals: The compound could be used in developing new agrochemical formulations that require enhanced stability or reactivity.

While specific interaction studies on 4-Ethynyl-1,3-dioxolan-2-one are scarce, compounds with similar structures often exhibit significant interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions could provide insights into the compound's mechanism of action and its potential therapeutic uses.

Several compounds share structural similarities with 4-Ethynyl-1,3-dioxolan-2-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Hydroxymethyl-1,3-dioxolan-2-oneDioxolane derivativeContains a hydroxymethyl group; potential for hydrogen bonding interactions.
4-(Trifluoromethyl)-1,3-dioxolan-2-oneFluorinated dioxolaneEnhanced lipophilicity; used in medicinal chemistry for drug design.
4-Methyl-1,3-dioxolan-2-oneMethyl-substituted dioxolaneExhibits different reactivity patterns due to methyl substitution.
4-Ethyl-1,3-dioxolan-2-oneEthyl-substituted dioxolaneSimilar structure but different steric properties affecting reactivity.

The uniqueness of 4-Ethynyl-1,3-dioxolan-2-one lies in its ethynyl substituent, which significantly alters its reactivity compared to other dioxolanes. This feature may enhance its utility in synthetic applications and biological interactions.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

112.016043985 g/mol

Monoisotopic Mass

112.016043985 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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